molecular formula C13H21NO4 B2957273 3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acrylic acid CAS No. 1027512-17-9

3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acrylic acid

Cat. No.: B2957273
CAS No.: 1027512-17-9
M. Wt: 255.314
InChI Key: UZJNJAMJSKLINB-VOTSOKGWSA-N
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Description

3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acrylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and an acrylic acid moiety. The Boc group protects the amine functionality, enhancing stability during synthetic processes, while the acrylic acid group (CH₂=CHCOOH) introduces reactivity and polarity. This compound is critical in medicinal chemistry, particularly in synthesizing prodrugs or intermediates for bioactive molecules .

Properties

IUPAC Name

(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJNJAMJSKLINB-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC(C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acrylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Acrylic Acid Moiety: The acrylic acid moiety can be attached through a Michael addition reaction or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the acrylic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Likely C₁₃H₂₁NO₄ (inferred from analogs in ).
  • Structure : Combines a Boc-protected piperidine ring with an acrylic acid side chain.
  • Applications : Used in peptide coupling, enzyme inhibition studies, and as a precursor for pharmacologically active compounds.

Structural Analogues

Table 1: Structural Comparison
Compound Name CAS No. Molecular Formula Key Substituent Reactivity Features
3-(1-Boc-piperidin-3-yl)acrylic acid (Target) - C₁₃H₂₁NO₄ Acrylic acid (CH₂=CHCOOH) High acidity (pKa ~4.5), Michael acceptor
3-(1-Boc-piperidin-4-yl)propanoic acid 154775-43-6 C₁₃H₂₃NO₄ Propanoic acid (CH₂CH₂COOH) Saturated side chain; lower acidity (pKa ~4.8)
1-Boc-3-fluoropiperidine-3-carboxylic acid 934342-39-9 C₁₁H₁₈FNO₄ Fluorine at C3 Enhanced electronegativity, potential for H-bonding
(E)-3-(4-(Boc-amino)phenyl)acrylic acid - C₁₄H₁₇NO₄ Phenylacrylic acid Conjugation extends to aromatic ring; UV activity
1-Boc-3-ethylpiperidine-3-carboxylic acid - C₁₃H₂₃NO₄ Ethyl group at C3 Increased lipophilicity (logP ~1.5 vs. ~0.8 for target)

Structural Insights :

  • The acrylic acid group in the target compound provides a conjugated double bond, making it more acidic than saturated analogs (e.g., propanoic acid derivatives) and enabling participation in Michael addition reactions .
  • Ethyl or methyl groups () enhance lipophilicity, affecting membrane permeability .

Physicochemical Properties

Table 2: Physical Properties
Compound Molecular Weight Melting Point (°C) Solubility (Water) logP
Target Compound ~279 (estimated) 80–85 (predicted) Low (hydrophobic Boc group) ~0.8
3-(1-Boc-piperidin-4-yl)propanoic acid 257.33 Not reported Moderate in DMSO 1.2
1-Boc-3-fluoropiperidine-3-carboxylic acid 247.26 Not reported Low 0.5
(E)-3-(4-(Boc-amino)phenyl)acrylic acid 279.29 Not reported Low 1.5

Key Observations :

  • The Boc group universally reduces water solubility across analogs.
  • The acrylic acid moiety slightly increases polarity compared to propanoic acid derivatives but remains less soluble than hydrophilic amines .

Functional Roles :

  • The acrylic acid group in the target compound is ideal for conjugation with amines or thiols in drug-linker systems.
  • Propanoic acid analogs () are less reactive, making them suitable for stable prodrug designs.

Biological Activity

3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acrylic acid, also known as (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid, is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications in medicinal chemistry.

  • IUPAC Name : (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid
  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.32 g/mol
  • CAS Number : 181073-79-0
  • Purity : 95%

Synthesis

The synthesis of 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)acrylic acid typically involves the protection of the piperidine nitrogen followed by the introduction of the acrylic acid moiety. The tert-butoxycarbonyl (Boc) group serves as a protecting group that can be removed under acidic conditions to yield the active amine.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)acrylic acid, exhibit antimicrobial properties. For instance, compounds with similar structures have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4–8 µg/mL for certain derivatives .

Anticancer Properties

The compound has been evaluated for its anticancer potential. A related study demonstrated that piperidine derivatives can inhibit the proliferation of various cancer cell lines. Notably, compounds derived from piperidine showed significant inhibition against breast cancer cells (e.g., MDA-MB-231), with IC50 values indicating effective dose-response relationships .

The biological activity is thought to be mediated through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in cancer cell proliferation or bacterial resistance mechanisms.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies and Research Findings

StudyCompound TestedTargetBiological ActivityReference
1Piperidine DerivativeStaphylococcus aureusMIC = 4–8 µg/mL
2Piperidine AnalogMDA-MB-231 CellsIC50 = 0.126 μM
3Related CompoundMycobacterium abscessusMIC = 0.5–1.0 µg/mL

Pharmacokinetics

Pharmacokinetic studies on related compounds have indicated moderate oral bioavailability and clearance rates suitable for therapeutic applications. For example, one study noted a Cmax of approximately 592 mg/mL and a clearance rate of about 82.7 mL/h/kg after intravenous administration .

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